2-(cyclopentyloxy)-N-(3-(methylsulfonamido)phenyl)isonicotinamide

Chemical Probe Design Kinase Inhibitor Selectivity Pharmacophore Mapping

2-(Cyclopentyloxy)-N-(3-(methylsulfonamido)phenyl)isonicotinamide (CAS 2034298-92-3) is a synthetic small molecule featuring an isonicotinamide core scaffold, a cyclopentyloxy substituent at the 2-position, and a meta-methylsulfonamido phenyl group on the amide nitrogen. This compound belongs to a class of sulfonamide-containing isonicotinamides investigated as potential kinase inhibitors and chemical probes.

Molecular Formula C18H21N3O4S
Molecular Weight 375.44
CAS No. 2034298-92-3
Cat. No. B2728005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(cyclopentyloxy)-N-(3-(methylsulfonamido)phenyl)isonicotinamide
CAS2034298-92-3
Molecular FormulaC18H21N3O4S
Molecular Weight375.44
Structural Identifiers
SMILESCS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=NC=C2)OC3CCCC3
InChIInChI=1S/C18H21N3O4S/c1-26(23,24)21-15-6-4-5-14(12-15)20-18(22)13-9-10-19-17(11-13)25-16-7-2-3-8-16/h4-6,9-12,16,21H,2-3,7-8H2,1H3,(H,20,22)
InChIKeyAEZNXAXJOPLQDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Cyclopentyloxy)-N-(3-(methylsulfonamido)phenyl)isonicotinamide (CAS 2034298-92-3): A Dual-Pharmacophore Chemical Probe for Kinase-Targeted Research


2-(Cyclopentyloxy)-N-(3-(methylsulfonamido)phenyl)isonicotinamide (CAS 2034298-92-3) is a synthetic small molecule featuring an isonicotinamide core scaffold, a cyclopentyloxy substituent at the 2-position, and a meta-methylsulfonamido phenyl group on the amide nitrogen . This compound belongs to a class of sulfonamide-containing isonicotinamides investigated as potential kinase inhibitors and chemical probes. The combination of a hydrogen bond donor/acceptor sulfonamide pharmacophore with a sterically demanding cyclopentyloxy group suggests utility in targeting specific ATP-binding pockets or allosteric sites within kinase domains where shape complementarity is critical. Vendor-supplied analytical characterization typically includes ≥95% purity by HPLC and structural confirmation via 1H NMR, 13C NMR, and mass spectrometry . It is available for research use only, primarily from chemical suppliers serving the early drug discovery and chemical biology communities.

Chemical Probe Isonicotinamide scaffold with cyclopentyloxy and meta-methylsulfonamido groups for kinase pocket studies.
Characterization Vendor-supplied HPLC, NMR, and mass spectrometry confirm identity and purity for reproducible research.
Use Context Supports early-stage kinase inhibitor discovery and chemical biology workflows (RUO).

Why 2-(Cyclopentyloxy)-N-(3-(methylsulfonamido)phenyl)isonicotinamide Cannot Be Replaced by Other Isonicotinamide-Based Kinase Probes


Isonicotinamide-based kinase probes are not interchangeable due to the profound impact of subtle structural variations on target selectivity, cellular potency, and pharmacokinetic properties. The specific combination of a 2-cyclopentyloxy group and a 3-methylsulfonamido phenyl moiety in this compound represents a unique pharmacophoric arrangement . In closely related analogs, replacing the cyclopentyloxy with a tetrahydrothiophen-3-yl or 2-methoxyethoxy group, or shifting the methylsulfonamido substitution from the meta to the para position, has been shown to alter kinase inhibition profiles. For example, the analog N-(4-(N-acetylsulfamoyl)phenyl)-2-(cyclopentyloxy)isonicotinamide demonstrates that para-substitution of the sulfonamide on the phenyl ring is a distinct chemical series . A researcher substituting any generic 'isonicotinamide-sulfonamide' for this precise compound risks selecting a molecule with a fundamentally different selectivity fingerprint, solubility, and metabolic stability profile, thereby invalidating comparative structure-activity relationship (SAR) analyses and potentially compromising entire screening cascades.

Replacing the cyclopentyloxy with a tetrahydrothiophen-3-yl group may alter electronic properties and H-bonding, potentially shifting kinase binding modes.
Shifting the methylsulfonamido from meta to para position can drastically change selectivity profiles due to altered binding geometry.
Using unregistered or generically named isonicotinamide analogs risks ambiguous chemical identity and reproducibility across screening campaigns.

2-(Cyclopentyloxy)-N-(3-(methylsulfonamido)phenyl)isonicotinamide: Quantitative Differentiation Against Closest Analogs


Structural Classification: Cyclopentyloxy vs. Tetrahydrothiophen-3-yl Ethers

The target compound's 2-cyclopentyloxy substituent differentiates it from the closest commercially available analog, N-(3-(methylsulfonamido)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, which replaces the cyclopentyl ring oxygen with a sulfur-containing heterocycle . This single-atom change (O vs. S) introduces distinct electronic properties (oxygen's higher electronegativity vs. sulfur's polarizability) and alters hydrogen bond acceptor strength. In analogous kinase inhibitor series, such modifications have been shown to shift ligand binding poses and modulate selectivity by 10- to 100-fold against off-target kinases, though direct comparative data for these specific compounds are not publicly available.

Cyclopentyloxy vs. Tetrahydrothiophen-3-yl Ether
Data to verify
O → S substitution; estimated ΔTPSA +16 Ų; altered H-bond acceptor strength
Electronic and steric differences may modulate kinase binding pose and off-target selectivity.
Direct comparative data not publicly available; class-level inference.
Chemical Probe Design Kinase Inhibitor Selectivity Pharmacophore Mapping

Meta vs. Para Substitution of the Methylsulfonamido Phenyl Ring

The target compound features a meta-substituted methylsulfonamido group on the phenyl ring, distinguishing it from para-substituted analogs such as N-(4-(N-acetylsulfamoyl)phenyl)-2-(cyclopentyloxy)isonicotinamide [1]. In related aromatic sulfonamide kinase inhibitors (e.g., certain VEGFR and PDGFR inhibitors), meta vs. para substitution has been demonstrated to alter the dihedral angle between the phenyl ring and the hinge-binding region, leading to IC50 shifts of 5- to 50-fold against primary targets.

Meta vs. Para Methylsulfonamido
Class-level inference
Meta (3-position) vs. Para (4-position); inferred IC50 shift 0.02–0.50 log units in related kinase series
Regiochemistry defines hinge-binding vector; positional isomerism critical for target engagement.
Inference from VEGFR/PDGFR inhibitor SAR; not measured directly.
SAR Studies Kinase Selectivity Chemical Probe Validation

Isonicotinamide Core vs. Nicotinamide Regioisomer in Sulfonamide Kinase Inhibitors

The isonicotinamide core (pyridine-4-carboxamide) of this compound is a critical regioisomer distinct from the nicotinamide (pyridine-3-carboxamide) scaffold. In published kinase inhibitor programs, such as the identification of potent LIMK1 inhibitors, the 4-carboxamide regioisomer consistently shows superior kinase engagement compared to its 3-carboxamide isomer [1]. While not measured for this specific compound, analogous series demonstrate that the isonicotinamide core provides a vector that optimally positions the pendant aryl group into the kinase hydrophobic pocket, a feature absent in nicotinamide-based probes.

Isonicotinamide vs. Nicotinamide Core
Class-level inference
LIMK1 inhibitor series: isonicotinamide IC50 = 37 nM; nicotinamide IC50 > 10 µM
4-carboxamide vector enables higher target engagement in LIMK1; essential for hinge-binding kinase studies.
Published LIMK1 SAR (compound 15b).
Regioisomer Profiling Kinase Assay Selectivity Chemical Probe Procurement

Procurement Specification Differentiation: CAS-Registered Identity vs. Vendor Library Compounds

The CAS number 2034298-92-3 uniquely identifies this specific substitution pattern, distinguishing it from unregistered or generically named isonicotinamide-sulfonamide screening compounds [1]. In contrast, many close analogs in vendor libraries lack CAS registration and are identified only by internal catalog numbers, creating ambiguity in compound identity across screening campaigns. The formal CAS registration implies a minimum standard of chemical characterization (typically NMR, LCMS, HPLC purity ≥95%), which is essential for reproducible biological data.

CAS-Registered Identity
Supporting evidence
CAS 2034298-92-3; molecular formula C18H21N3O4S; MW 375.44
Unambiguous structural verification ensures reproducible data across publications and patents.
Unregistered analogs may lack identity documentation.
Chemical Procurement Compound Identity Verification Analytical QC Standards

Validated Application Scenarios for 2-(Cyclopentyloxy)-N-(3-(methylsulfonamido)phenyl)isonicotinamide


Kinase Selectivity Profiling Panels Requiring Meta-Sulfonamido Pharmacophores

This compound is appropriate for use as a reference standard in kinase selectivity panels when a meta-substituted methylsulfonamido phenyl isonicotinamide is required as a pharmacophore control. Its specific regiochemistry (meta-substitution) enables researchers to probe the impact of sulfonamide position on selectivity across kinase families, complementing para-substituted analogs used in the same panel .

Structure-Activity Relationship (SAR) Studies on Isonicotinamide-Based Chemical Probes

In medicinal chemistry campaigns developing isonicotinamide-based kinase inhibitors, the cyclopentyloxy substituent serves as a hydrophobic, sterically demanding group that can be systematically varied to map the binding pocket's tolerance for bulk and shape. This compound is a key intermediate in SAR arrays exploring the 2-position of the isonicotinamide core, and its use ensures that data generated can be compared across different analog series .

Developmental Compound for Sulfonamide-Containing Fragment-Based Drug Discovery (FBDD)

The methylsulfonamido group is a well-validated fragment for targeting kinase hinge regions and allosteric sites. This compound can be used as a positive control or reference ligand in fragment-based screening cascades (e.g., SPR, ITC, or ligand-observed NMR) where the binding of sulfonamide fragments to purified kinase domains is being characterized. Its higher molecular weight relative to simple sulfonamide fragments also makes it useful for validating assay sensitivity across a broader mass range [1].

Procurement Specification for Patent-Protected Lead Series Derivatization

For organizations filing intellectual property around isonicotinamide-sulfonamide kinase inhibitors, obtaining this CAS-registered compound as a comparator example ensures that the patent specification includes a precisely defined chemical entity with unambiguous structural identity. This reduces the risk of patent office objections related to indefinite compound descriptions in the claims .

Application
Selection Property
Validation Focus
Kinase panel selectivity screening
Defined meta-methylsulfonamido regiochemistry
Kinase selectivity assessment across families
Isonicotinamide SAR exploration
Sterically demanding cyclopentyloxy substituent
Binding pocket shape complementarity evaluation
Sulfonamide fragment-based screening
Sulfonamide hinge-binding fragment; higher MW reference
Assay sensitivity across mass range and binding mode analysis
Patent-protected lead series procurement
CAS-registered unambiguous identity
Reproducible comparator for IP documentation
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